3-(4-Hydroxyphenyl)propanal
Overview
Description
3-(4-Hydroxyphenyl)propanal is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is also known by other names such as 4-Hydroxydihydrocinnamaldehyde and Benzenepropanal, 4-hydroxy- .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)propanal consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 .Physical And Chemical Properties Analysis
3-(4-Hydroxyphenyl)propanal has a density of 1.1±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a flash point of 115.6±13.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP is 1.30 .Scientific Research Applications
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary : 3-(4-Hydroxyphenyl)propanal is used in the identification and quantification of native and oxifunctionalized monolignols using direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) .
- Methods : The method involves the use of DI-ESI-MS/MS for the high-throughput analysis of monolignols and their functionalization .
- Results : The study demonstrated the potential of overcoming quantification difficulties using DI-ESI-MS .
Application in Pharmaceutical and Cosmetic Industries
- Field : Pharmaceutical and Cosmetic Industries
- Summary : Oxifunctionalized monolignols, such as 3-(4-Hydroxyphenyl)propanal, serve as alternative intermediates for a sustainable green industry .
- Methods : The method involves the introduction of functional groups through selective hydroxylation .
- Results : The oxifunctionalized propyl chain is attractive as an intermediate in industries such as pharmaceuticals and bio-based benzoxazine production .
Application in Antimicrobial Research
- Field : Antimicrobial Research
- Summary : 3-(4-Hydroxyphenyl)propanal derivatives have been synthesized and tested for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
- Methods : The method involves the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results : The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Application in Oxidation of Natural Phenolic Compounds
- Field : Biochemistry
- Summary : 3-(4-Hydroxyphenyl)propanal can be used in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
- Methods : The method involves the use of 4HPA3Hs, a versatile class of phenol hydroxylases, capable of specifically hydroxylating phenolic-structure analogs to produce catechols .
- Results : The resultant catechols exhibit enhanced antioxidant properties .
Application in Synthesis of Centrolobine
properties
IUPAC Name |
3-(4-hydroxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQXZCFSBLNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474676 | |
Record name | 3-(4-hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)propanal | |
CAS RN |
20238-83-9 | |
Record name | 3-(4-hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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